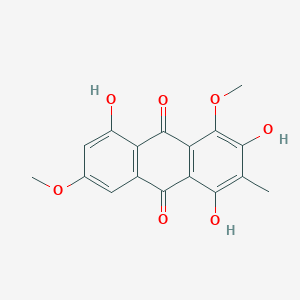![molecular formula C8H5BrClN3O2 B13131546 Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and chlorinating agents. One common method includes the bromination of 3-methylpyrazole followed by chlorination to introduce the chlorine atom at the 7-position. The carboxylate group is then introduced through esterification reactions using suitable carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Applications De Recherche Scientifique
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: Lacks the carboxylate group, making it less versatile in certain reactions.
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Contains a methyl group instead of chlorine, leading to different reactivity and properties.
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The carboxylate group enhances its solubility and allows for further functionalization, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H5BrClN3O2 |
|---|---|
Poids moléculaire |
290.50 g/mol |
Nom IUPAC |
methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
Clé InChI |
SYSIOGPLSXMLGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


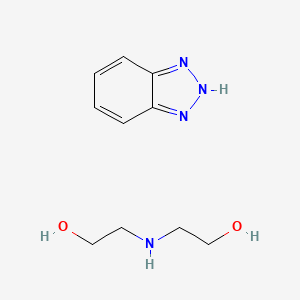
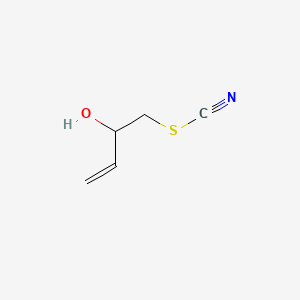
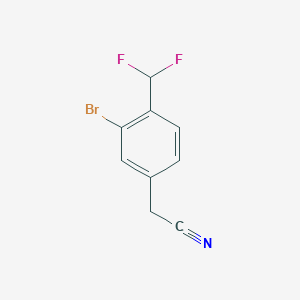

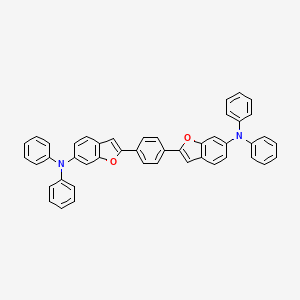

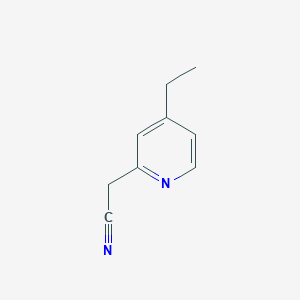
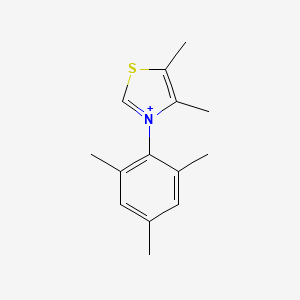


![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
